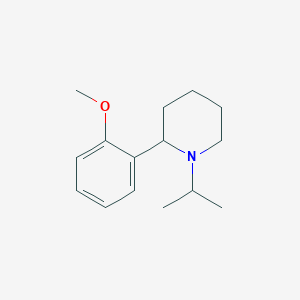![molecular formula C11H17NO4 B13002715 Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13002715.png)
Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate is a chemical compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol . This compound is characterized by its unique bicyclic structure, which includes a formyl group and a tert-butyl carbamate moiety. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate typically involves the reaction of a bicyclic precursor with tert-butyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is usually kept at low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and yield .
Análisis De Reacciones Químicas
Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The bicyclic structure provides rigidity and specificity, enhancing its binding affinity and selectivity .
Comparación Con Compuestos Similares
Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate can be compared with similar compounds such as tert-butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate . While both compounds share a tert-butyl carbamate group and a formyl group, their bicyclic structures differ, leading to variations in their chemical reactivity and biological activity. The unique bicyclic structure of this compound provides distinct advantages in terms of stability and specificity .
Conclusion
Tert-butyl (1-formyl-2-oxabicyclo[211]hexan-4-yl)carbamate is a versatile compound with significant applications in research and industry Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
tert-butyl N-(1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate |
InChI |
InChI=1S/C11H17NO4/c1-9(2,3)16-8(14)12-10-4-11(5-10,6-13)15-7-10/h6H,4-5,7H2,1-3H3,(H,12,14) |
Clave InChI |
DBMVYXSRNBLZLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC12CC(C1)(OC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13002639.png)
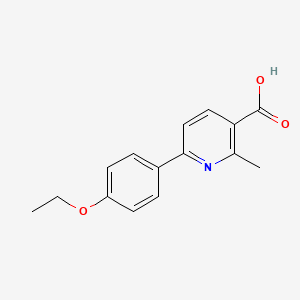
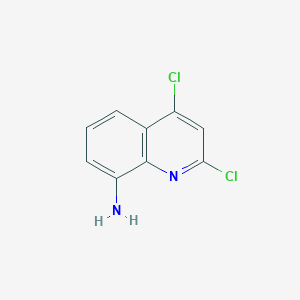
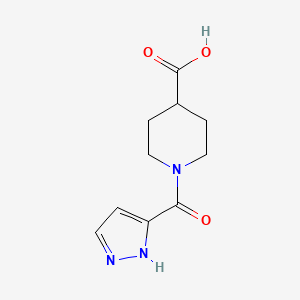
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13002664.png)
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002680.png)
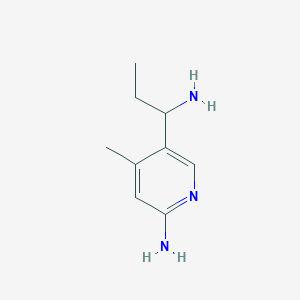
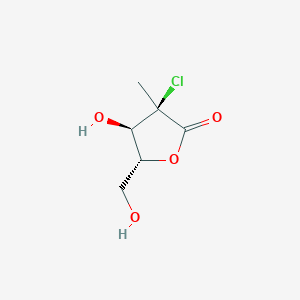
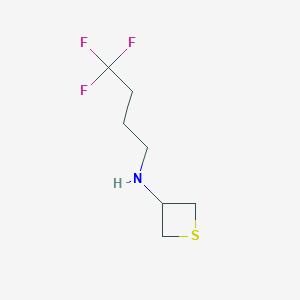
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002692.png)
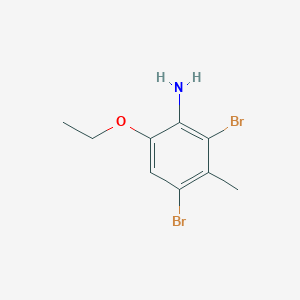
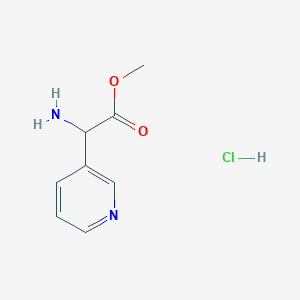
![(3-Azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B13002698.png)
